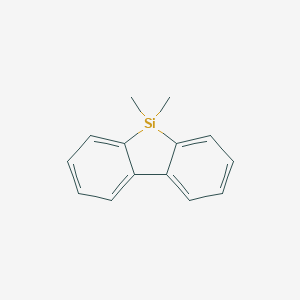

9,9-Diméthyl-9-silafluorène

Vue d'ensemble

Description

Synthesis Analysis

9,9-Dimethyl-9-silafluorene and its derivatives are synthesized through various methods, including the lithiation of tetrabromobiphenyls followed by silylation, and through base-promoted homolytic aromatic substitution. These methods allow for the regioselective functionalization of 9-silafluorenes, enabling the synthesis of unsymmetrically substituted molecules with potential for further applications in organic electronics (Murai et al., 2019).

Molecular Structure Analysis

The molecular structure of silafluorene derivatives has been elucidated through X-ray analysis, revealing significant deformations from normal tetrahedral and hexagonal shapes due to the incorporation of silicon. This structural modification induces shifts in absorption and fluorescence spectra, contributing to their unique photophysical properties (Shimizu et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 9,9-Dimethyl-9-silafluorenes include borylation, bromination, and nitration, which occur predominantly at the electron-rich positions. These reactions demonstrate the compound's utility as a building block for π-conjugated molecules (Murai et al., 2019). Furthermore, the rhodium-catalyzed synthesis from biphenylhydrosilanes highlights a method for Si-H and C-H bond activation, producing only H2 as a side product (Ureshino et al., 2010).

Physical Properties Analysis

Silafluorene derivatives exhibit unique physical properties, including efficient blue emission and remarkable fluorescence solvatochromism. These characteristics are advantageous for applications in light-emitting devices and sensors (Sanchez & Trogler, 2008).

Chemical Properties Analysis

The chemical properties of 9,9-Dimethyl-9-silafluorenes are significantly influenced by the silicon atom's presence. This influence is evident in their photophysical properties, where the introduction of silicon leads to shifts in the absorption and fluorescence spectra, offering potential for various applications in organic electronics (Shimizu et al., 2008).

Applications De Recherche Scientifique

Diodes électroluminescentes organiques (OLED)

Le 9,9-diméthyl-9-silafluorène a été utilisé comme une plateforme moléculaire robuste pour la construction de matériaux de diodes électroluminescentes organiques (OLED) . L'OLED rouge hébergé par un dérivé de 9-silafluorène a présenté un rendement en courant, un rendement énergétique et un rendement quantique externe de pointe . Cela indique le grand potentiel des dérivés d'éléments du groupe 14 dans la construction de matériaux OLED hautement efficaces .

Fluorescence à l'état solide

Les effets de la substitution sur la fluorescence à l'état solide dans les 9-aryl-9-méthyl-9H-9-silafluorènes ont été étudiés . L'introduction de substituants aromatiques fonctionnels peut déplacer les maxima d'absorption/d'émission vers des longueurs d'onde plus longues et affiner les propriétés optoélectroniques . Cela fait du this compound un bloc de construction intéressant pour les matériaux fluorescents .

Réactions électrophiliques

Le 9,9-diméthyl-9H-9-silafluorène est l'un des composés aromatiques hétérocycliques polycycliques contenant un atome de silicium dans leurs cycles . Il a été utilisé dans l'étude des réactions électrophiliques .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 9,9-Dimethyl-9-silafluorene is the Organic Light Emitting Diode (OLED) materials . This compound is used as a robust molecular platform for the construction of OLED materials .

Mode of Action

9,9-Dimethyl-9-silafluorene interacts with its target by exhibiting similar photophysical properties, thermal stabilities, and electrochemical behaviors . It differs in charge transport abilities .

Biochemical Pathways

It’s known that this compound plays a crucial role in the construction of oled materials .

Pharmacokinetics

It’s known that this compound has a molecular weight of 2103465 .

Result of Action

The molecular and cellular effects of 9,9-Dimethyl-9-silafluorene’s action result in highly efficient red phosphorescent OLEDs . The red OLED hosted by a 9-silafluorene derivative exhibits state-of-the-art current efficiency, power efficiency, and external quantum efficiency (EQE) with maxima of 50.7 cd A −1, 44.7 lm W −1, and 28.3%, respectively .

Action Environment

It’s known that this compound exhibits thermal stability , suggesting that it can maintain its function under varying temperature conditions.

Propriétés

IUPAC Name |

5,5-dimethylbenzo[b][1]benzosilole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Si/c1-15(2)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQFTKVGILQPMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(C2=CC=CC=C2C3=CC=CC=C31)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159991 | |

| Record name | 9,9-Dimethyl-9-silafluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13688-68-1 | |

| Record name | 9,9-Dimethyl-9-silafluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013688681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13688-68-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,9-Dimethyl-9-silafluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

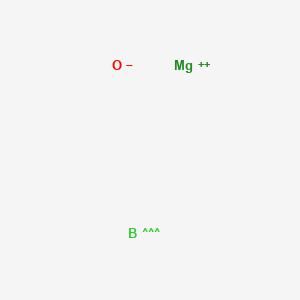

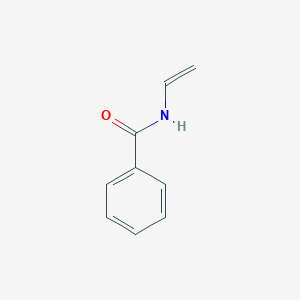

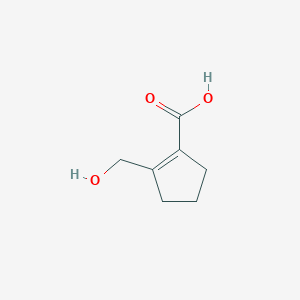

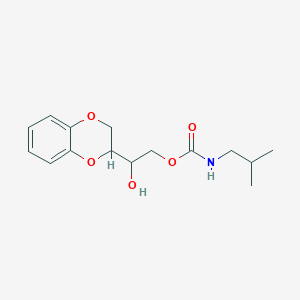

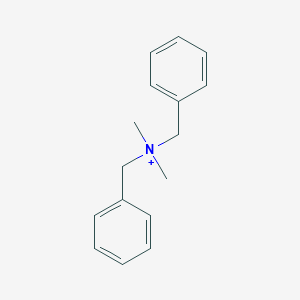

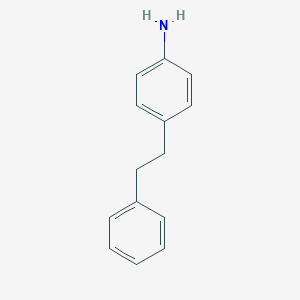

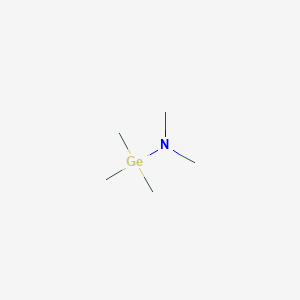

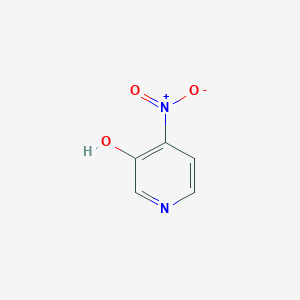

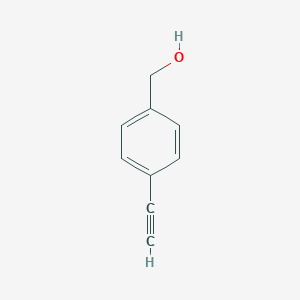

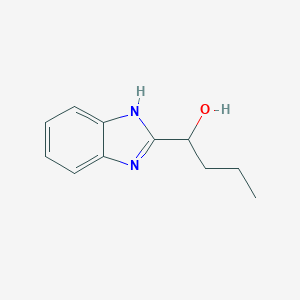

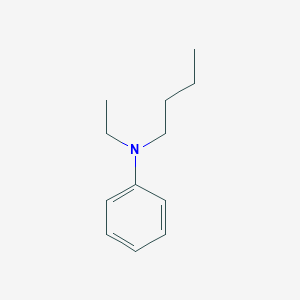

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What insights does the crystal structure of 9,9-Dimethyl-9-silafluorene provide about its molecular geometry?

A: X-ray crystallography reveals that 9,9-Dimethyl-9-silafluorene crystallizes with two nearly identical molecules in the asymmetric unit []. The silafluorene moiety in both molecules is essentially planar, indicating significant conjugation within the ring system. Interestingly, the Si-C bonds to the methyl groups are shorter than the Si-C bonds within the aromatic ring, likely due to the strain within the five-membered ring [].

Q2: How can 9,9-Dimethyl-9-silafluorene be used in the synthesis of more complex molecules?

A: The regioselective functionalization of 9,9-Dimethyl-9-silafluorene allows for the introduction of various functional groups at specific positions. For example, the bromine atom introduced via bromination can serve as a handle for further transformations using cross-coupling reactions. This strategy enables the construction of π-conjugated molecules incorporating the 9-silafluorene moiety [], which could have interesting optoelectronic properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B84779.png)